2-methylpropyl N-benzylcarbamate
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Overview
Description
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester, also known as isobutyl benzylcarbamate, is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a phenylmethyl group and a 2-methylpropyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester typically involves the reaction of phenylmethylamine with isobutyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C6H5CH2NH2+ClCOOCH2CH(CH3)2→C6H5CH2NHCOOCH2CH(CH3)2+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenylmethylamine and isobutyric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phenylmethylamine and isobutyric acid.
Oxidation: Carbamates and other oxidation products.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 2-methylpropyl ester: Similar structure but lacks the phenylmethyl group.
Isobutyl carbamate: Similar ester group but different substituents on the nitrogen atom.
Benzyl carbamate: Contains a benzyl group but different ester group.
Uniqueness
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester is unique due to the presence of both phenylmethyl and 2-methylpropyl ester groups, which confer specific chemical and biological properties
Properties
CAS No. |
69805-82-9 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methylpropyl N-benzylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)9-15-12(14)13-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI Key |
LTJFRJHNUIOOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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